![molecular formula C12H16ClNO2 B2680770 4-[2-(2-Chlorophenoxy)ethyl]morpholine CAS No. 416881-79-3](/img/structure/B2680770.png)
4-[2-(2-Chlorophenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Chlorophenoxy)ethyl]morpholine, also known as CPM or Chlorphenamine, is a chemical compound that has been widely used in scientific research. It is a member of the morpholine family and is commonly used as a histamine H1 receptor antagonist. CPM has been used in various research studies, including in vitro and in vivo experiments, due to its ability to modulate the immune response, inhibit inflammation, and regulate the function of various cells and tissues.
作用機序
4-[2-(2-Chlorophenoxy)ethyl]morpholine exerts its pharmacological effects by blocking the histamine H1 receptor, which is a G-protein-coupled receptor that is widely distributed in various tissues, including the respiratory tract, skin, and gastrointestinal tract. The binding of histamine to the H1 receptor activates a signaling cascade that leads to the release of various inflammatory mediators, such as prostaglandins and leukotrienes. By blocking the H1 receptor, 4-[2-(2-Chlorophenoxy)ethyl]morpholine inhibits the release of these mediators and reduces inflammation.
Biochemical and Physiological Effects:
4-[2-(2-Chlorophenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects, including the inhibition of histamine-induced bronchoconstriction, reduction of vascular permeability, and inhibition of platelet aggregation. Additionally, 4-[2-(2-Chlorophenoxy)ethyl]morpholine has been shown to modulate the function of various immune cells, such as T cells, B cells, and dendritic cells. It has also been shown to regulate the function of various tissues, including the liver, kidney, and heart.
実験室実験の利点と制限
The use of 4-[2-(2-Chlorophenoxy)ethyl]morpholine in scientific research has several advantages, including its well-established pharmacological properties, its availability, and its relatively low cost. Additionally, 4-[2-(2-Chlorophenoxy)ethyl]morpholine has been extensively studied and has a well-defined mechanism of action, which makes it a useful tool for studying various physiological processes. However, there are also limitations to the use of 4-[2-(2-Chlorophenoxy)ethyl]morpholine in lab experiments, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
将来の方向性
There are several future directions for the use of 4-[2-(2-Chlorophenoxy)ethyl]morpholine in scientific research. One potential application is in the study of the role of histamine in cancer progression and metastasis. Additionally, 4-[2-(2-Chlorophenoxy)ethyl]morpholine may be useful for studying the role of histamine in the regulation of the gut microbiome and the development of inflammatory bowel disease. Furthermore, 4-[2-(2-Chlorophenoxy)ethyl]morpholine may be useful for studying the role of histamine in the regulation of the blood-brain barrier and the development of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease.
合成法
The synthesis of 4-[2-(2-Chlorophenoxy)ethyl]morpholine involves the reaction of 2-chlorophenol with ethylene oxide, followed by the reaction of the resulting product with morpholine. The reaction is carried out under controlled conditions, and the purity of the product is ensured through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
4-[2-(2-Chlorophenoxy)ethyl]morpholine has been extensively used in scientific research, particularly in the fields of immunology, pharmacology, and toxicology. It has been shown to modulate the immune response by inhibiting the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 4-[2-(2-Chlorophenoxy)ethyl]morpholine has also been used to study the role of histamine in various physiological processes, such as allergy, asthma, and inflammation.
特性
IUPAC Name |
4-[2-(2-chlorophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFXYFVPELUXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

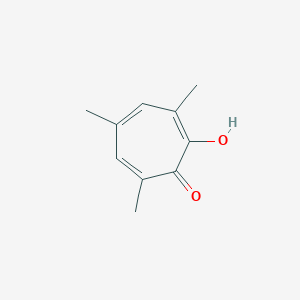

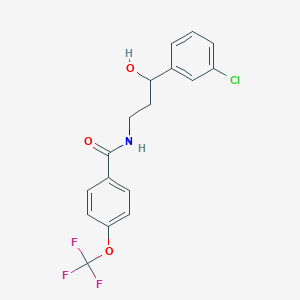

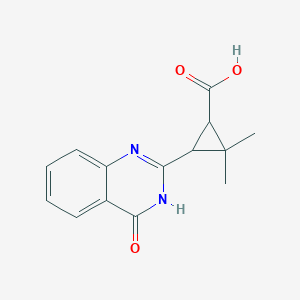
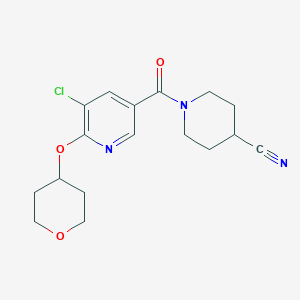

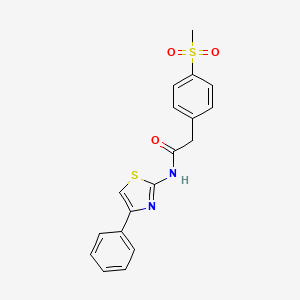
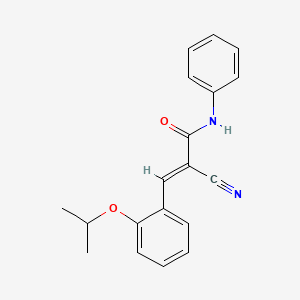
![N-(4-methylthiazol-2-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2680700.png)

![3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2680706.png)
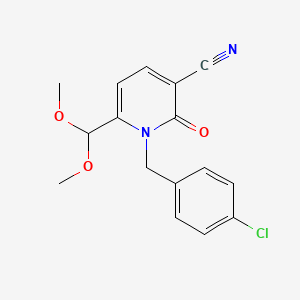
![3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2680709.png)